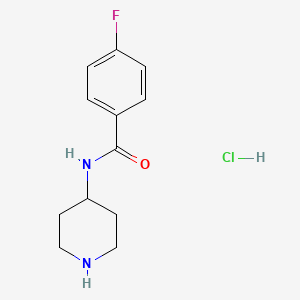

4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride

Vue d'ensemble

Description

4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride is a chemical compound . It is a derivative of benzamide . The compound has been studied for its potential bioactivity, particularly in relation to hypoxia-inducible factor 1 (HIF-1) pathways . Compounds similar to this have shown significant inhibitory bioactivity in HepG2 cells .

Synthesis Analysis

The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which are structurally similar to the compound , has been described . The process involves using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Applications De Recherche Scientifique

Pharmacokinetics and Drug Development

A study on novel anaplastic lymphoma kinase (ALK) inhibitors, which includes compounds structurally related to 4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride, explored their pharmacokinetics. The research highlighted the enzymatic hydrolysis of these compounds in plasma, affecting their clearance and half-life. Efforts to minimize hydrolysis led to the discovery of stable analogs, albeit with reduced potency against ALK. This study underscores the importance of balancing metabolic stability and pharmacological efficacy in drug development (Teffera et al., 2013).

Antimicrobial Activity

Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally similar to this compound, revealed significant anti-acetylcholinesterase activity. This activity is crucial for developing antidementia agents, indicating potential applications in treating neurodegenerative diseases. The study found that substituting the benzamide moiety significantly impacts activity, highlighting the role of chemical modifications in enhancing therapeutic potential (Sugimoto et al., 1990).

Metal Complexes and Bioactivity

The synthesis of metal complexes with benzamides, including structures akin to this compound, was studied for their bioactivity. These complexes, particularly those involving copper, showed promising antibacterial activity against various bacterial strains. This research opens avenues for employing metal complexes of benzamides in antimicrobial therapies, potentially addressing the challenge of antibiotic resistance (Khatiwora et al., 2013).

Corrosion Inhibition

A study on the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces, which could include molecules like this compound, utilized quantum chemical calculations and molecular dynamics simulations. These derivatives demonstrated potential as corrosion inhibitors, suggesting applications in materials science and engineering to enhance the durability and longevity of metal structures (Kaya et al., 2016).

Luminescent Properties and Photo-induced Electron Transfer

Research on piperazine-substituted naphthalimides, related to the structural framework of this compound, focused on their luminescent properties and potential for photo-induced electron transfer. These properties are significant for developing fluorescent probes and materials for optical applications, indicating the versatility of piperidine and piperazine derivatives in materials science (Gan et al., 2003).

Mécanisme D'action

Target of Action

The primary target of 4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride is the Succinate Dehydrogenase (SDH) enzyme . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.

Mode of Action

The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . These interactions inhibit the enzyme’s activity, thereby affecting the citric acid cycle.

Result of Action

The inhibition of the SDH enzyme by this compound can lead to a decrease in energy production in cells. This can result in various cellular effects, depending on the specific cell type and its energy requirements .

Orientations Futures

The future directions of research on 4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride and similar compounds could involve further exploration of their bioactivity and potential applications in medicine . For example, their role in activating hypoxia-inducible factor 1 (HIF-1) pathways could be particularly relevant for cancer research .

Propriétés

IUPAC Name |

4-fluoro-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKJIKYLNPGJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132442-33-2 | |

| Record name | Benzamide, 4-fluoro-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132442-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Imidazo[4,5-c]quinolin-4-amine](/img/structure/B3097847.png)

![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3097884.png)

![[(3aR,4R,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]methanol](/img/structure/B3097890.png)

![8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B3097897.png)

![3-[2-Amino-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B3097901.png)

![Ethyl benzo[b]thiophene-6-carboxylate](/img/structure/B3097906.png)

acetate](/img/structure/B3097916.png)